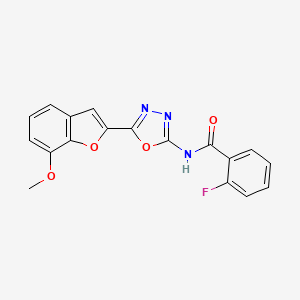

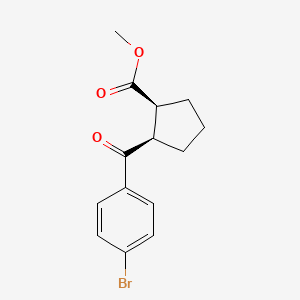

2-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds that include 1,3,4-oxadiazole rings and fluorinated benzamide moieties. These compounds are of interest due to their potential biological activities and unique chemical properties. The papers provided discuss various related compounds, their synthesis, structural analysis, and potential applications in biological systems or as imaging agents.

Synthesis Analysis

The synthesis of related compounds involves strategic intermediates and regioselective synthesis techniques. For instance, the synthesis of a compound with a 1,3,4-triazole and a 2-fluorophenyl moiety was achieved through N-acylation followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Another study describes the synthesis of novel 1,3,4-oxadiazole derivatives from benzofuran carboxylic acid and ethyl aryl pyrazole carboxylate . These methods highlight the importance of efficient synthetic routes for the preparation of such complex molecules.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the spatial structure of these compounds. The crystal structure analysis can reveal the significance of hydrogen bonds and other intermolecular interactions, which are crucial for understanding the stability and reactivity of the compounds . Theoretical studies, such as density functional theory (DFT) calculations, complement these experimental techniques by providing insights into the electronic structure and potential reaction mechanisms .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. The presence of a fluorine atom and the 1,3,4-oxadiazole ring can affect the electronic distribution and thus the reactivity of the molecule. The Fries rearrangement mentioned in the synthesis of related compounds is an example of a chemical reaction that these molecules can undergo, which involves the migration of an acyl group within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optical properties, are influenced by their molecular structure. For example, the absorption and emission spectra of the compounds can vary depending on the substituents attached to the core structure, and these properties can change with solvent polarity . Such properties are important for the potential application of these compounds in imaging techniques, such as positron emission tomography (PET), where fluorine-containing benzamide analogs have been evaluated for imaging the sigma2 receptor status of solid tumors . Additionally, the antimicrobial activity of some 1,3,4-oxadiazole derivatives has been investigated, showing significant activity against certain bacterial and fungal strains .

Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds with similar structures focuses on the synthesis and characterization of novel molecules. For instance, the synthesis of fluorine-containing benzamide analogs has been explored for potential imaging of sigma-2 receptor status in solid tumors with positron emission tomography (PET) (Tu et al., 2007). This highlights the relevance of fluorine-modified benzamides in enhancing the efficacy and selectivity of imaging agents.

Imaging Applications

Fluorine-18 labeled compounds, resembling the structural motif of the query compound, have been synthesized for imaging serotonin 1A receptors in the living brain, showcasing their utility in neuroimaging and potentially aiding in the diagnosis of neurological disorders (Kepe et al., 2006). These applications underscore the importance of fluorine-containing compounds in developing diagnostic tools for neurodegenerative diseases.

Antimicrobial and Anticancer Activity

The modification of chemical structures to include fluorine atoms has been shown to significantly alter the biological activities of compounds. For example, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial analogs (Desai et al., 2013). Similarly, fluorinated benzothiazoles have been explored for their potent cytotoxic activities in vitro against certain cancer cell lines, suggesting the potential of fluorine-substituted compounds in developing new anticancer therapies (Hutchinson et al., 2001).

Mécanisme D'action

- However, we can explore related compounds to gain insights. Benzofuran derivatives, such as those containing halogens or hydroxyl groups at the 4-position, have demonstrated antimicrobial activity . This suggests that the benzofuran moiety itself may play a role in the compound’s action.

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O4/c1-24-13-8-4-5-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-6-2-3-7-12(11)19/h2-9H,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPPYGZUKQYTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

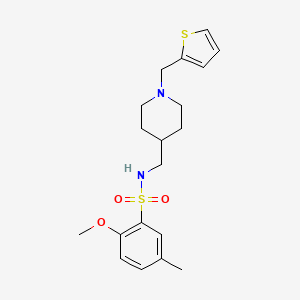

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)

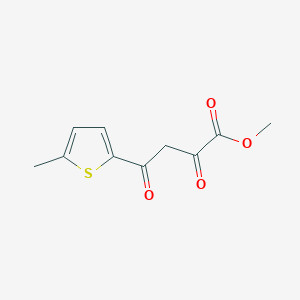

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)

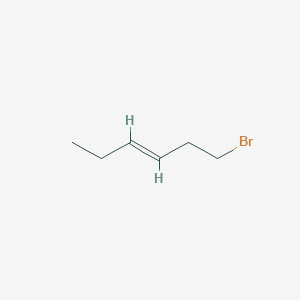

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)